ROCK inhibitor-2
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Overview
Description
It exhibits high potency with IC50 values of 0.6 and 1.1 nanomolar for human ROCK-1 and ROCK-2, respectively . ROCK inhibitors are a class of compounds that target the Rho kinase pathway, which plays a crucial role in various cellular processes, including actin cytoskeleton organization, cell adhesion, motility, proliferation, and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ROCK inhibitor-2 involves several synthetic steps. One common method includes the use of azaindole as a starting material, which undergoes a series of reactions such as halogenation, nucleophilic substitution, and cyclization to form the final compound . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, safety, and environmental considerations. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
ROCK inhibitor-2 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, the compound can form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties .
Scientific Research Applications
ROCK inhibitor-2 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the Rho kinase pathway and its role in cellular processes.
Biology: Investigated for its effects on cell migration, proliferation, and apoptosis.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the Rho kinase pathway.
Mechanism of Action
ROCK inhibitor-2 exerts its effects by competitively binding to the ATP-binding site of ROCK1 and ROCK2, thereby inhibiting their kinase activity . This inhibition disrupts the phosphorylation of downstream targets, leading to altered actin cytoskeleton dynamics, reduced cell contraction, and impaired cell migration . The compound also affects various signaling pathways, including the ERK and Akt pathways, contributing to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
Y-27632: Another selective ROCK inhibitor with similar potency but different chemical structure.
Fasudil: A ROCK inhibitor used clinically in Japan and China for the treatment of cerebral vasospasm.
Belumosudil: A selective ROCK2 inhibitor with applications in treating fibrotic diseases.
Uniqueness
ROCK inhibitor-2 stands out due to its high selectivity and potency for both ROCK1 and ROCK2. Its unique chemical structure allows for specific interactions with the ATP-binding site, making it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
N-[(1R)-1-(3-methoxyphenyl)ethyl]-4-pyridin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-15(19-4-3-5-20(14-19)25-2)23-21(24)18-8-6-16(7-9-18)17-10-12-22-13-11-17/h3-15H,1-2H3,(H,23,24)/t15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVSFZKYQCETAH-OAHLLOKOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)NC(=O)C2=CC=C(C=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)OC)NC(=O)C2=CC=C(C=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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